molecular formula C48H96O2 B12708389 Tetracosyl tetracosanoate CAS No. 1001-43-0

Tetracosyl tetracosanoate

Cat. No.: B12708389
CAS No.: 1001-43-0
M. Wt: 705.3 g/mol
InChI Key: PHSOQCMUBQDNGP-UHFFFAOYSA-N
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Description

Tetracosyl tetracosanoate is an ester compound formed from tetracosanol and tetracosanoic acid. It is a long-chain fatty acid ester, which is often found in natural waxes and has various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosyl tetracosanoate can be synthesized through the esterification reaction between tetracosanol and tetracosanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where tetracosanol and tetracosanoic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Tetracosyl tetracosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol and acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetracosanol and tetracosanoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tetracosanoic acid and tetracosanol.

    Reduction: Tetracosanol and tetracosanoic acid.

    Hydrolysis: Tetracosanol and tetracosanoic acid.

Scientific Research Applications

Tetracosyl tetracosanoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in biological membranes and natural waxes.

    Medicine: Explored for potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties and stability.

Mechanism of Action

The mechanism of action of tetracosyl tetracosanoate involves its interaction with biological membranes and its ability to form stable emulsions. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydrophobic nature allows it to form protective coatings on surfaces, providing lubrication and reducing friction.

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-15-tetracosenoate: Another long-chain ester with similar properties but different structural features.

    Tetracosanoic acid: The parent acid of tetracosyl tetracosanoate, which shares similar chemical properties but lacks the ester functionality.

    Tetracosanol: The parent alcohol of this compound, which also shares similar properties but lacks the ester functionality.

Uniqueness

This compound is unique due to its specific combination of a long-chain alcohol and a long-chain acid, resulting in an ester with distinct physical and chemical properties. Its ability to form stable emulsions and integrate into lipid bilayers makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

1001-43-0

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

tetracosyl tetracosanoate

InChI

InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3

InChI Key

PHSOQCMUBQDNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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